REACTION_CXSMILES
|
[ClH:1].C([O:4][C:5]([CH:7]1[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][O:15][CH3:16])[CH2:9][CH2:8]1)=[O:6])C>O>[ClH:1].[CH3:16][O:15][CH2:14][CH2:13][N:10]1[CH2:9][CH2:8][CH:7]([C:5]([OH:6])=[O:4])[CH2:12][CH2:11]1 |f:3.4|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)CCOC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with toluene (×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with diethyl ether and acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COCCN1CCC(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |